Methyl 4-chloro-3-methyl-4-oxobutanoate
Description
Significance of β-Keto Esters as Synthons in Organic Chemistry
β-Keto esters are organic compounds containing both a ketone and an ester functional group, with the ketone located at the beta position relative to the ester. fiveable.mefiveable.me This arrangement confers a unique reactivity profile, making them powerful synthons, or building blocks, in organic synthesis. researchgate.net They possess both electrophilic sites (at the carbonyl carbons) and nucleophilic sites (at the α- and γ-carbons via enolate formation), allowing them to participate in a wide array of chemical transformations. researchgate.netresearchgate.net
The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, facilitating the formation of a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, crucial for carbon-carbon bond-forming reactions such as alkylations and aldol (B89426) condensations. fiveable.mefiveable.me The acetoacetic ester synthesis, for instance, is a classic method that utilizes the alkylation of a β-keto ester enolate to produce substituted ketones after subsequent hydrolysis and decarboxylation. researchgate.netnih.gov This versatility makes β-keto esters invaluable intermediates for building complex carbon skeletons and highly functionalized molecules. fiveable.mefiveable.megoogle.com
Overview of Halogenated and Alkylated β-Keto Ester Derivatives in Contemporary Synthesis
The synthetic utility of the β-keto ester framework can be significantly expanded through the introduction of substituents, particularly alkyl and halogen groups. Alkylation, typically at the α-position, is a fundamental strategy for elaborating the carbon skeleton. researchgate.net The ability to introduce one or two alkyl groups allows for the controlled construction of tertiary or quaternary carbon centers, which are common features in many complex natural products and bioactive molecules. researchgate.net
Halogenation further enhances the synthetic potential of β-keto esters. Halogens can serve as effective leaving groups in nucleophilic substitution reactions or participate in various coupling reactions. nih.gov The introduction of a halogen atom can also modulate the electronic properties and reactivity of the entire molecule. acs.org α-Haloketones, for example, are known to be reactive towards a variety of nucleophiles due to the inductive effect of the carbonyl group, which increases the electrophilicity of the α-carbon. nih.gov The stereoselective introduction of a halogen atom is a significant area of research, as chiral halogenated compounds are important precursors in the design of drug targets. acs.org
Specific Focus: Methyl 4-Chloro-2-Methyl-3-Oxobutanoate
Methyl 4-chloro-2-methyl-3-oxobutanoate is a prime example of a highly functionalized β-keto ester. Its structure is built upon a four-carbon butanoate chain. It is classified as a substituted β-keto ester due to the presence of a ketone on the third carbon (the β-position) and a methyl ester functional group.
The molecule features two key substituents that dictate its chemical behavior:
A methyl group at the C-2 position (the α-carbon). This classifies it as an α-alkylated β-keto ester.
A chlorine atom at the C-4 position. This carbon is adjacent to the ketone carbonyl, making this moiety an α-chloroketone fragment.
The presence of these groups on the parent β-keto ester scaffold results in a molecule with multiple, distinct reactive centers.
| Structural Feature | Position | Classification | Associated Reactivity |
|---|---|---|---|
| Methyl Ester | C-1 | Ester | Electrophilic site for hydrolysis, transesterification, or reduction. |
| Methyl Group | C-2 (α-carbon) | α-Alkyl Substituent | Creates a stereocenter; blocks one site of enolization. |
| Ketone | C-3 (β-carbon) | β-Keto Group | Electrophilic site for nucleophilic addition; activates α-protons. |
| Chlorine | C-4 (γ-carbon) | α'-Halogen Substituent | Provides an electrophilic site for nucleophilic substitution (α-chloroketone reactivity). |
The unique combination of functional groups in Methyl 4-chloro-2-methyl-3-oxobutanoate makes it a compelling target for academic and industrial research. The molecule serves as a versatile building block with a rich and predictable reactivity profile that can be exploited for the synthesis of more complex structures.
The rationale for its investigation includes:
Multiple Reactive Sites: The compound possesses at least three distinct electrophilic centers (the ester carbonyl, the ketone carbonyl, and the chlorine-bearing carbon) and a potential nucleophilic center (the enolizable α-position, though substituted). This allows for selective, stepwise reactions to build molecular complexity.
Precursor to Heterocycles: The 1,3-dicarbonyl system combined with the α-chloroketone moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as furans, pyrroles, and pyrazoles, which are prevalent scaffolds in medicinal chemistry. nih.govnih.gov
Chiral Synthesis: The α-methyl group creates a chiral center. Synthesizing this molecule in an enantiomerically pure form or using it in stereoselective reactions would provide access to complex chiral products, a key goal in modern pharmaceutical development. acs.org
Modulation of Reactivity: The interplay between the alkyl and chloro substituents provides a platform to study how substitution affects the inherent reactivity of the β-keto ester system. For example, the α-methyl group sterically and electronically influences the reactivity of the adjacent ketone, while the γ-chloro group provides a distinct reaction handle separate from the dicarbonyl chemistry.
| Compound Type | Example | Key Reactive Site | Primary Synthetic Application |
|---|---|---|---|
| Unsubstituted β-Keto Ester | Methyl acetoacetate (B1235776) | Acidic α-protons | Acetoacetic ester synthesis (alkylation followed by decarboxylation). researchgate.net |
| α-Alkylated β-Keto Ester | Methyl 2-methyl-3-oxobutanoate | Remaining α-proton (if any), carbonyl groups | Synthesis of ketones with quaternary centers. researchgate.net |
| γ-Halogenated β-Keto Ester | Methyl 4-chloro-3-oxobutanoate | γ-carbon (electrophilic) | Used in the preparation of insecticides and dihydrofurans. chemicalbook.com |
| α-Alkylated, γ-Halogenated β-Keto Ester | Methyl 4-chloro-2-methyl-3-oxobutanoate | Multiple electrophilic sites (C1, C3, C4) | Potential precursor for complex heterocyclic and chiral molecules. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82923-97-5 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
methyl 4-chloro-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(6(7)9)3-5(8)10-2/h4H,3H2,1-2H3 |
InChI Key |
WRCFPABNOIMFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Synthetic Strategies for Methyl 4 Chloro 2 Methyl 3 Oxobutanoate
Methodological Approaches to β-Keto Ester Synthesis
The formation of the β-keto ester framework is the foundational step in synthesizing molecules like methyl 4-chloro-2-methyl-3-oxobutanoate. β-Keto esters are valuable synthetic intermediates due to the presence of both electrophilic and nucleophilic centers. researchgate.netrsc.org Classical and modern organic reactions offer several pathways to this key functional group.
The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of β-keto esters. wikipedia.org The reaction involves the condensation of two ester molecules in the presence of a strong base, typically an alkoxide. organic-chemistry.orgjove.com For the synthesis of a substituted β-keto ester like the target compound, a "crossed" or "mixed" Claisen condensation is necessary, where two different esters are used as reactants. organic-chemistry.orglibretexts.org
In a potential crossed Claisen route to the target molecule's backbone, one ester must be enolizable (possess α-hydrogens) while the other ideally should not be, to prevent a mixture of all four possible products. organic-chemistry.org However, careful selection of reactants and reaction conditions can favor the desired product. For instance, the condensation could occur between methyl propanoate (to introduce the α-methyl group) and methyl chloroacetate (B1199739) (to introduce the γ-chloroacetyl moiety). The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton situated between two carbonyl groups. wikipedia.orgjove.com A stoichiometric amount of base is required for this reason. wikipedia.org
| Parameter | Description | Relevance to Synthesis |
| Base | A strong, non-nucleophilic base is required. Sodium ethoxide or sodium hydride are common. organic-chemistry.org The conjugate alkoxide of the ester's alcohol is often used to prevent transesterification. libretexts.org | The choice of base is critical to deprotonate the α-carbon of the enolizable ester without interfering with the ester functional groups. |
| Reactants | Requires two different esters. To favor a single product, one ester should be non-enolizable or significantly more reactive. organic-chemistry.orglibretexts.org | Methyl propanoate and a chloroacetyl derivative would be the logical precursors for the target molecule. |
| Driving Force | Formation of the highly resonance-stabilized enolate anion of the product β-keto ester. wikipedia.orgjove.com | This thermodynamic sink ensures a high yield if the reaction conditions are optimized. |
The Reformatsky reaction traditionally involves the condensation of an α-halo ester with an aldehyde or ketone using metallic zinc to produce a β-hydroxy ester. wikipedia.orgiitk.ac.innumberanalytics.com The key intermediate is an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orgnumberanalytics.com While the classic reaction yields β-hydroxy esters, modifications of this pathway can be used to synthesize β-keto esters. acs.org
This can be achieved by reacting the Reformatsky reagent not with an aldehyde or ketone, but with a different acylating agent, such as a nitrile (in the Blaise reaction, a variation) or an acid chloride. wikipedia.orgiitk.ac.in For the synthesis of methyl 4-chloro-2-methyl-3-oxobutanoate, a plausible Reformatsky-type approach would involve generating the zinc enolate of methyl 2-bromopropanoate (B1255678) and reacting it with chloroacetyl chloride. This directly forms the desired carbon skeleton with the required substituents in place. The use of organozinc reagents is advantageous as they are typically less reactive than Grignard reagents or lithium enolates, preventing side reactions like nucleophilic addition to the ester group. wikipedia.org
Installation of the Alpha-Methyl Moiety
Introducing the methyl group at the α-position of the β-keto ester is a critical step that defines the "2-methyl" aspect of the target compound. This can be accomplished through two primary strategies: incorporating the methyl group from a starting material or adding it via alkylation.
Incorporation during C-C Bond Formation: As described in the context of the Claisen condensation, using methyl propanoate as one of the coupling partners directly installs the α-methyl group during the formation of the butanoate backbone.
Alkylation of a Precursor: A more common and versatile method is the direct alkylation of a pre-formed β-keto ester. In this approach, a precursor like methyl 4-chloro-3-oxobutanoate would be treated with a base to form a nucleophilic enolate. This enolate can then react with an electrophilic methyl source, such as methyl iodide, to form the C-C bond at the α-position. The acidity of the α-proton makes this deprotonation highly efficient. Tandem chain-extension/α-methylation reactions using reagents like the Furukawa reagent have also been developed for β-keto esters. acs.org
| Alkylation Step | Reagents | Description |
| Enolate Formation | Strong bases (e.g., NaH, KHMDS, LDA) | The base abstracts the acidic α-proton located between the two carbonyl groups to form a resonance-stabilized enolate. |
| Methylation | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | The enolate acts as a nucleophile, attacking the electrophilic methylating agent in an Sₙ2 reaction to form the α-methylated product. |
Introduction of the Gamma-Chloro Substituent
The chloro group at the γ-position (C4) is another key feature of the target molecule. Similar to the α-methyl group, this substituent can be introduced either by using a chlorinated starting material or by a subsequent halogenation reaction.
The most direct and common synthetic route involves using a building block that already contains the chloroacetyl unit. For instance, in a crossed Claisen condensation, methyl chloroacetate could serve as the electrophilic partner. In a Reformatsky-type reaction, chloroacetyl chloride would be the acylating agent. This strategy ensures the chlorine atom is positioned correctly from the outset.
A less common alternative would be the selective chlorination of the γ-carbon of a precursor like methyl 2-methyl-3-oxobutanoate. However, direct and selective free-radical or electrophilic chlorination at an unactivated sp³-hybridized carbon can be challenging and may lead to a mixture of products. Therefore, building the molecule from chlorinated precursors is generally the preferred method. Research has described the alkylation of methyl 4-chloro-3-oxobutanoate, indicating that this compound serves as a useful precursor with the γ-chloro group already installed. researchgate.net
Enantioselective Synthesis of Methyl 4-Chloro-2-Methyl-3-Oxobutanoate
The α-carbon (C2) of methyl 4-chloro-2-methyl-3-oxobutanoate is a stereocenter. Consequently, the molecule can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess, which is crucial in fields like pharmaceutical development. This is typically achieved using chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming step.
Asymmetric catalysis provides a powerful means to establish the stereocenter at the α-position. The two main strategies relevant to the target compound are asymmetric alkylation and asymmetric halogenation.
Asymmetric Catalytic Alkylation: This strategy involves the enantioselective methylation of the enolate derived from a prochiral precursor, methyl 4-chloro-3-oxobutanoate. The reaction is carried out in the presence of a chiral catalyst that complexes with the enolate or the electrophile, creating a chiral environment that directs the approach of the methylating agent to one face of the planar enolate over the other.
Significant progress has been made in the asymmetric α-alkylation of β-keto esters using various catalytic systems. acs.org Phase-transfer catalysis, employing chiral catalysts derived from cinchona alkaloids, has proven highly effective for the α-alkylation of cyclic β-keto esters, achieving excellent enantiopurities (up to 98% ee) and yields. rsc.orgrsc.org Metal-based chiral Lewis acid catalysts, such as those involving copper or palladium complexes, are also widely used to control the stereochemistry of this transformation. acs.orgnih.gov
Asymmetric Catalytic Halogenation: An alternative conceptual approach is the asymmetric chlorination of an α-methylated precursor. While the target molecule has a γ-chloro substituent, the principles of asymmetric α-halogenation are relevant for creating stereocenters adjacent to a carbonyl group. researchgate.net Highly enantioselective α-chlorination of β-keto esters has been successfully achieved using chiral Lewis acid catalysts, such as a copper(II)-spirooxazoline ligand complex, affording products with up to 98% ee. acs.org This methodology could potentially be adapted for specific substrates where a halogen is introduced stereoselectively.
Below is a table summarizing representative catalytic systems used for asymmetric transformations of β-keto esters.
| Transformation | Catalyst System | Key Features | Reported Enantiomeric Excess (ee) |
| α-Alkylation | Cinchona Alkaloid-Derived Phase Transfer Catalyst | Metal-free, mild conditions, applicable to various halides. rsc.orgrsc.org | Up to 98% |
| α-Alkylation | Palladium Complexes with Chiral Ligands | Effective for asymmetric allylic alkylations, adaptable for other alkyl groups. acs.orgnih.gov | High ee reported for specific substrates. |
| α-Chlorination | Cu(OTf)₂ with Chiral Spirooxazoline Ligand | Effective for various cyclic and acyclic β-keto esters. acs.org | Up to 98% |
| α-Amination | Bifunctional Amine-Thiourea Catalyst | Organocatalytic approach for amination with azodicarboxylates. semanticscholar.org | Up to 96% |
Biocatalytic Reductions for Chiral Halogenated Keto Ester Formation
The asymmetric reduction of prochiral ketones, particularly α- and β-keto esters, into chiral alcohols is a cornerstone of modern synthetic chemistry, providing essential building blocks for pharmaceuticals. Biocatalysis has emerged as a powerful tool for these transformations due to the high specificity and enantioselectivity exhibited by enzymes under mild reaction conditions. researchgate.net Carbonyl reductases (CREDs), ketoreductases, and aldehyde reductases are frequently employed for the synthesis of chiral halogenated hydroxy esters from their corresponding keto precursors. researchgate.netnih.gov
A prominent example analogous to the reduction of methyl 4-chloro-3-methyl-4-oxobutanoate is the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE). The resulting product, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), is a critical chiral intermediate for the synthesis of widely used statin drugs. nih.gov The carbonyl reductase ChKRED20, from Chryseobacterium sp., has been identified as a highly effective biocatalyst for this reaction, achieving excellent stereoselectivity (>99.5% enantiomeric excess, ee). nih.gov To enhance the practicality of this process for industrial applications, directed evolution has been used to improve the enzyme's thermostability. A triple-mutant of ChKRED20 demonstrated a significantly increased half-life at 65 °C and allowed for the complete conversion of 300 g/L of the substrate within one hour, yielding the enantiopure product with a 95% isolated yield. nih.gov
Another well-studied system utilizes an NADPH-dependent aldehyde reductase from the yeast Sporobolomyces salmonicolor. nih.gov A key challenge in the aqueous-phase reduction of substrates like ethyl 4-chloro-3-oxobutanoate is their instability and the potential for enzyme inhibition by both the substrate and the product. To circumvent these issues, an organic solvent-water diphasic system was developed. Using n-butyl acetate (B1210297) as the organic phase, the substrate's stability was improved, and enzyme inhibition was minimized. This optimized system, which also employed glucose dehydrogenase for cofactor (NADPH) regeneration, enabled the production of ethyl (R)-4-chloro-3-hydroxybutanoate in 95.4% molar yield and 86% ee on a large scale. nih.gov
The following table summarizes the performance of various biocatalytic systems in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.
| Biocatalyst | System Details | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
| Carbonyl Reductase (ChKRED20 Mutant) | Whole-cell E. coli | (S)-CHBE | >99.5% | 95% (isolated) | nih.gov |
| Aldehyde Reductase (S. salmonicolor) | Isolated Enzyme, Diphasic System | (R)-CHBE | 86% | 95.4% (molar) | nih.gov |
| Aureobasidium pullulans CGMCC 1244 | Whole-cell, Aqueous/Ionic Liquid | (S)-CHBE | >99% | High | researchgate.net |
| Lactobacillus kefir | Whole-cell, 2-propanol co-substrate | (S)-CHBE | 99.5% | 97% | researchgate.net |
Utilization of Chiral Auxiliaries and Organocatalysis in Stereoselective Routes
Beyond biocatalysis, stereoselective synthesis of chiral halogenated keto esters can be achieved through the use of chiral auxiliaries and organocatalysis. These methods provide powerful, metal-free alternatives for controlling stereochemistry.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The synthesis typically involves three stages: covalent attachment of the auxiliary to the substrate, the diastereoselective transformation, and finally, the removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org For β-keto esters, chiral amines can be used as auxiliaries to form enantiopure enamines. This intermediate then directs the diastereoselectivity of subsequent reactions, such as alkylation or halogenation, at the α-position. After the reaction, the auxiliary can be cleaved and recovered. mdpi.com Evans' oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylation and aldol (B89426) reactions of carbonyl compounds. wikipedia.org
Organocatalysis, the use of small organic molecules to accelerate and control chemical reactions, offers another robust strategy for the asymmetric synthesis of halogenated compounds. nih.govacs.org A key transformation is the enantioselective α-halogenation of β-keto esters. acs.org Cinchona alkaloid derivatives have proven to be effective catalysts for these reactions. For instance, the Luo group reported the first catalytic enantioselective chlorination of β-keto esters using a primary-secondary diamine catalyst in 2013. acs.org
Phase-transfer catalysis (PTC) is a subset of organocatalysis that is particularly well-suited for the α-functionalization of β-dicarbonyl compounds. rsc.org Chiral ammonium (B1175870) salts derived from cinchona alkaloids can facilitate the reaction between a water-insoluble substrate and a water-soluble reagent. This method has been successfully applied to the asymmetric α-chlorination of various β-keto esters using N-chlorosuccinimide (NCS) as the chlorine source in the presence of a weak base like potassium fluoride. acs.org These reactions often proceed rapidly with low catalyst loadings (as low as 0.5 mol%) and deliver the α-chloro-β-keto ester products in high yields and with excellent enantioselectivity. acs.org
The table below presents selected examples of the organocatalytic asymmetric chlorination of β-keto esters.
| Substrate | Catalyst | Chlorine Source | Yield | Enantiomeric Excess (ee) | Reference |
| Methyl indanone carboxylate | Hybrid amide-based Cinchona alkaloid | NCS | High | Up to 96% | acs.org |
| Cyclic β-keto ester | Cinchona derivative | NCS | Good | Up to 98% | rsc.org |
| General β-keto ester | Primary-secondary diamine | NCS | - | - | acs.org |
Reactivity and Reaction Mechanisms of Methyl 4 Chloro 2 Methyl 3 Oxobutanoate
Keto-Enol Tautomerism and Factors Influencing Equilibrium
Like other compounds containing a carbonyl group with a hydrogen atom on its α-carbon, Methyl 4-chloro-2-methyl-3-oxobutanoate undergoes keto-enol tautomerism. openstax.org This is a chemical equilibrium between the "keto" form (the β-keto ester itself) and the "enol" form (an alkene-alcohol). openstax.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. openstax.org
For most simple ketones and esters, the equilibrium heavily favors the keto form. openstax.orgmasterorganicchemistry.com However, for β-dicarbonyl compounds such as this one, the enol form can be significantly more stable and present in substantial amounts at equilibrium. organicchemistrytutor.com The stability of the enol tautomer is influenced by several key factors, including conjugation, intramolecular hydrogen bonding, and the nature of the solvent. masterorganicchemistry.comorganicchemistrytutor.comquora.com
The solvent also plays a critical role in the position of the keto-enol equilibrium. quora.com In non-polar, aprotic solvents, the intramolecular hydrogen bond of the enol form is highly stabilizing. In contrast, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium away from the enol form. quora.com For example, the enol content of similar β-keto esters is significantly higher in solvents like carbon tetrachloride compared to water. masterorganicchemistry.com
| Factor | Effect on Equilibrium | Reason |
|---|---|---|
| Conjugation | Shifts toward Enol | The C=C double bond of the enol is conjugated with the C=O of the ester group, creating a stabilizing delocalized π-system. quora.com |
| Intramolecular Hydrogen Bonding | Shifts toward Enol | The enol's hydroxyl group forms a strong hydrogen bond with the ester's carbonyl oxygen, creating a stable six-membered ring. organicchemistrytutor.com |
| Solvent Polarity | Shifts toward Keto in Polar/Protic Solvents | Polar solvents can hydrogen bond with and stabilize the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol. quora.com |
Reactivity of the Keto Carbonyl Group
The ketone carbonyl group at the C3 position is a key site of reactivity, behaving as an electrophile. It readily participates in nucleophilic addition reactions, most notably reductions that produce chiral β-hydroxy esters, which are valuable synthetic building blocks. nih.gov
The carbon atom of the C3-keto group is electrophilic and is susceptible to attack by nucleophiles. fiveable.me A common and synthetically important reaction is its reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄). mdpi.com In this reaction, a hydride ion acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate yields the corresponding β-hydroxy ester. This transformation is a foundational step for creating more complex molecules. fiveable.me The unique structure of β-keto esters allows for this reactivity, making them valuable intermediates in the synthesis of diverse chemical architectures. fiveable.me
The reduction of the prochiral ketone in Methyl 4-chloro-2-methyl-3-oxobutanoate creates a new stereocenter at the C3 position. Controlling the stereochemical outcome of this reduction is of great synthetic importance. A wide range of methods, both enzymatic and chemical, have been developed to achieve high stereoselectivity in the reduction of related β-keto esters, such as ethyl 4-chloro-3-oxobutanoate. researchgate.netnih.govnih.govnih.gov
Enzyme-catalyzed reductions are particularly effective, often providing access to single enantiomers with high optical purity. nih.gov Whole cells of baker's yeast (Saccharomyces cerevisiae) are classic biocatalysts for these transformations, though they can sometimes produce mixtures of stereoisomers due to the presence of multiple reductase enzymes with different selectivities. nih.govacs.org More refined approaches use isolated alcohol dehydrogenases (also known as ketoreductases) or genetically engineered microorganisms that overexpress a specific reductase. nih.govmdpi.comnih.gov For instance, reductases from Sporobolomyces salmonicolor have been used to reduce ethyl 4-chloro-3-oxobutanoate to either the (R)- or (S)-alcohol with high enantiomeric excess. researchgate.netnih.gov
Chemical methods can also afford high levels of diastereoselectivity and enantioselectivity. The use of Lewis acids in combination with hydride reducing agents can control the stereochemical pathway. researchgate.net Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can coordinate to both carbonyl oxygens of the β-keto ester, locking the conformation and leading to a syn-selective reduction. Conversely, non-chelating conditions, for example using cerium(III) chloride (CeCl₃), can favor the formation of the anti-isomer. researchgate.net
| Reducing Agent/Catalyst | Type | Typical Stereochemical Outcome | Reference |
|---|---|---|---|
| Baker's Yeast (S. cerevisiae) | Biocatalytic | Can produce either (R) or (S) enantiomers, but often as mixtures. Selectivity can be improved by modifying reaction conditions or the yeast itself. nih.govacs.orgresearchgate.net | nih.govacs.orgresearchgate.net |
| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Biocatalytic | Highly enantioselective, producing specific (R) or (S) alcohols in high enantiomeric excess (>99% ee). nih.govmdpi.com | nih.govmdpi.com |
| BH₃·py / TiCl₄ | Chemical | High diastereoselectivity for the syn-hydroxy ester via a chelation-controlled mechanism. researchgate.net | researchgate.net |
| LiEt₃BH / CeCl₃ | Chemical | High diastereoselectivity for the anti-hydroxy ester under non-chelating conditions. researchgate.net | researchgate.net |
Reactivity at the Alpha-Carbon (C2) Center
The α-carbon (C2), situated between the two carbonyl groups of the ester and the ketone, possesses a particularly acidic proton. This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a base. fiveable.me This enolate is a potent carbon nucleophile and is central to many of the C-C bond-forming reactions involving β-keto esters.
The enolate generated from Methyl 4-chloro-2-methyl-3-oxobutanoate can react with a variety of electrophiles. In alkylation reactions, the enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.org This method is a cornerstone of organic synthesis for building more complex carbon skeletons. fiveable.me Phase-transfer catalysis has been shown to be an effective method for the asymmetric α-alkylation of cyclic β-keto esters. rsc.org
Similarly, acylation at the α-carbon can be achieved by reacting the enolate with an acylating agent such as an acid chloride or an N-acylbenzotriazole. nih.govorganic-chemistry.orgorganicreactions.org This reaction introduces an acyl group at the C2 position, yielding a β,δ-diketo ester derivative. researchgate.net These reactions expand the synthetic utility of β-keto esters by allowing for the construction of 1,3-dicarbonyl and more complex systems. nih.gov
Since the C2 position is prochiral before substitution and becomes a stereocenter after, controlling the stereochemistry of these transformations is a significant goal. Asymmetric synthesis methodologies have been developed to achieve stereoselective alkylations, aminations, and other reactions at the α-position of β-keto esters.
Catalytic asymmetric α-amination, for instance, can be used to synthesize optically active α-amino acid derivatives with chiral quaternary stereocenters. beilstein-journals.org This has been achieved using bifunctional organocatalysts, such as a guanidine–bisurea catalyst, which can activate both the β-keto ester and the aminating agent (e.g., diethyl azodicarboxylate) within a chiral environment to induce high enantioselectivity. beilstein-journals.org Similarly, asymmetric α-alkylation can be performed using chiral phase-transfer catalysts derived from cinchona alkaloids, which deliver the alkyl group to one face of the enolate with high preference. rsc.org Another approach involves the use of chiral auxiliaries, where the β-keto ester is first converted into a chiral enamine, which then directs the stereoselective attack of an electrophile. mdpi.com
| Transformation | Catalyst/Method | Electrophile | Key Feature | Reference |
|---|---|---|---|---|
| α-Alkylation | Chiral Phase-Transfer Catalyst (Cinchona derivatives) | Alkyl Halides | Creates a quaternary stereocenter with high enantioselectivity (up to 98% ee). rsc.org | rsc.org |
| α-Amination | Guanidine-Bisurea Bifunctional Organocatalyst | Azodicarboxylates | Provides access to α-amino acid derivatives with high enantioselectivity (up to 94% ee). beilstein-journals.org | beilstein-journals.org |
| α-Fluorination | Chiral Metal Complexes (e.g., Ti/TADDOL) | N-Fluorobenzenesulfonimide (NFSI) | Catalytic enantioselective introduction of a fluorine atom. mdpi.com | mdpi.com |
| α-Trifluoromethylthiolation | Chiral Amine Auxiliary | N-trifluoromethylthio saccharin | Stereoselective formation of a C-SCF₃ bond via a chiral enamine intermediate. mdpi.com | mdpi.com |
Reactivity of the Gamma-Chloro Substituent (C4)
The chemical behavior of Methyl 4-chloro-2-methyl-3-oxobutanoate is significantly influenced by its bifunctional nature, possessing both a β-keto ester moiety and a primary alkyl chloride. The chloro substituent at the C4 (gamma) position is particularly susceptible to reaction due to the electron-withdrawing effect of the adjacent C3-carbonyl group, which activates the C-Cl bond towards nucleophilic attack.
Nucleophilic Displacement Pathways
The primary reaction pathway for the gamma-chloro substituent is nucleophilic substitution, predominantly following a bimolecular (SN2) mechanism. libretexts.orgsydney.edu.au An attacking nucleophile displaces the chloride ion from the electrophilic C4 carbon. This reaction is generally efficient due to the primary nature of the carbon center and the absence of significant steric hindrance. sydney.edu.au
A variety of nucleophiles can participate in this displacement, leading to a diverse range of substituted products. The general mechanism involves the direct attack of a nucleophile on the carbon atom bearing the chlorine, proceeding through a trigonal bipyramidal transition state. libretexts.org This single-step process results in the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group.
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile (Nu-) | Product Class | General Product Structure |
|---|---|---|
| Amine (R-NH2) | γ-Amino-β-keto ester | CH3OOC-CH(CH3)-CO-CH2-NHR |
| Thiolate (R-S-) | γ-Thio-β-keto ester | CH3OOC-CH(CH3)-CO-CH2-SR |
| Azide (N3-) | γ-Azido-β-keto ester | CH3OOC-CH(CH3)-CO-CH2-N3 |
| Cyanide (CN-) | γ-Cyano-β-keto ester | CH3OOC-CH(CH3)-CO-CH2-CN |
The conditions for these reactions typically involve the use of a base to generate the nucleophile or to neutralize the acid formed during the reaction, and a suitable solvent to facilitate the interaction between the reactants. evitachem.com
Intramolecular Cyclization Reactions Involving Halogen
In the presence of a base, Methyl 4-chloro-2-methyl-3-oxobutanoate can undergo intramolecular cyclization. The most acidic proton is on the α-carbon (C2), and its removal generates a resonance-stabilized enolate. This enolate can act as an internal nucleophile, attacking the electrophilic C4 carbon and displacing the chloride ion.
This intramolecular SN2 reaction typically proceeds via O-alkylation of the enolate, which is a common pathway for γ-halo-β-keto esters, leading to the formation of substituted 3(2H)-furanone derivatives. organic-chemistry.orgnih.gov The formation of these five-membered heterocyclic rings is kinetically and thermodynamically favorable.
The general sequence for this transformation is:
Deprotonation: A base removes the acidic proton from the α-carbon (C2) to form an enolate intermediate.
Cyclization: The nucleophilic oxygen of the enolate attacks the γ-carbon (C4), displacing the chloride ion and forming the furanone ring.
This reaction is a powerful method for synthesizing substituted furanones, which are important structural motifs in many natural products and biologically active compounds. nih.gov The choice of base and reaction conditions can be crucial for optimizing the yield of the cyclized product over competing intermolecular reactions. cdnsciencepub.com
Transesterification Processes and Derivatization
The methyl ester group of Methyl 4-chloro-2-methyl-3-oxobutanoate can be converted to other esters through transesterification. nih.gov This process involves reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. nih.gov
Acid-Catalyzed Transesterification:
Protonation of the ester carbonyl oxygen activates it towards nucleophilic attack.
The new alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer occurs from the incoming alcohol moiety to the original methoxy (B1213986) group.
Methanol (B129727) is eliminated, and deprotonation of the new carbonyl group regenerates the catalyst and yields the new ester.
Base-Catalyzed Transesterification:
The alkoxide of the new alcohol acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate.
The methoxide (B1231860) ion is eliminated, resulting in the formation of the new ester and regenerating the alkoxide catalyst.
This reaction is typically reversible, and driving the equilibrium towards the desired product often requires using a large excess of the new alcohol or removing the methanol as it is formed. nih.gov β-keto esters can often be selectively transesterified over other types of esters due to the potential for chelation with a catalyst. nih.gov
Derivatization can also be achieved by reacting the ester with amines to form the corresponding amides, a process known as aminolysis.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the mechanisms of the reactions involving Methyl 4-chloro-2-methyl-3-oxobutanoate is key to controlling the reaction outcomes.
Mechanism of Intramolecular Cyclization to Furanone: The formation of a 2-methyl-3(2H)-furanone derivative from Methyl 4-chloro-2-methyl-3-oxobutanoate under basic conditions is a classic example of an intramolecular Williamson ether synthesis.
Step 1: Enolate Formation. A base (B:) abstracts the acidic α-proton from C2. The resulting negative charge is delocalized between the C2 carbon and the two adjacent carbonyl oxygens, forming a stable enolate ion.
Step 2: Intramolecular Nucleophilic Attack. The enolate, existing as a hybrid of resonance structures, attacks the C4 carbon via its oxygen atom. This 5-exo-tet cyclization is favored according to Baldwin's rules.
Step 3: Chloride Displacement. The attack results in the displacement of the chloride ion (Cl⁻) as the leaving group, closing the five-membered ring and forming the neutral 3(2H)-furanone product.
Mechanism of Nucleophilic Displacement at C4: The SN2 reaction at the C4 position is a concerted, single-step process. libretexts.org
Transition State: The incoming nucleophile (Nu⁻) approaches the C4 carbon from the side opposite the C-Cl bond (backside attack). Simultaneously, the C-Cl bond begins to break. This leads to a high-energy transition state where the C4 carbon is transiently pentacoordinate, with partial bonds to both the nucleophile and the leaving group.
Product Formation: As the C-Nu bond fully forms, the C-Cl bond completely breaks, and the chloride ion is expelled. The stereochemistry at the C4 carbon, if it were chiral, would be inverted.
The rate of this SN2 reaction is influenced by the strength of the nucleophile, the solvent, and the temperature. The adjacent C3-carbonyl group enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl chloride.
Table 2: Summary of Key Transformations and Mechanistic Features
| Transformation | Key Intermediate | Mechanism Type | Driving Force |
|---|---|---|---|
| Nucleophilic Displacement (C4) | Pentacoordinate Transition State | SN2 | Formation of a stable product with a good leaving group (Cl-) |
| Intramolecular Cyclization | Enolate | Intramolecular SN2 (O-alkylation) | Formation of a stable 5-membered heterocyclic ring |
| Transesterification | Tetrahedral Intermediate | Nucleophilic Acyl Substitution | Excess of reactant alcohol or removal of methanol byproduct |
Applications in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The bifunctional nature of Methyl 4-chloro-3-methyl-4-oxobutanoate makes it a plausible precursor for the synthesis of complex heterocyclic systems, which are core structures in many biologically active compounds.
While specific research detailing the use of this compound for the synthesis of Pyrimido[2,1-a]isoindole derivatives is not prominent in surveyed literature, compounds with similar functionalities are known to participate in such cyclization reactions. The general strategy often involves the reaction of a bifunctional amine, such as 1-aminoisoindole, with a bis-electrophilic partner containing ketone and alkyl halide moieties. The inherent reactivity of the keto and chloro groups in this compound suggests its potential suitability for constructing such fused nitrogen-containing heterocyclic scaffolds.
Detailed studies documenting the direct conversion of this compound into substituted furan (B31954) systems could not be identified in a review of available research. However, the synthesis of furans from β-dicarbonyl compounds or their equivalents is a well-established method in organic chemistry. For instance, the Paal-Knorr synthesis and related methodologies often utilize 1,4-dicarbonyl compounds as key precursors. The structure of this compound, a γ-chloro-β-keto ester, could potentially be elaborated into a 1,4-dicarbonyl intermediate, thereby serving as an indirect precursor to substituted furan rings.
The chemical architecture of this compound lends itself to the potential synthesis of various other nitrogen and oxygen heterocycles. The ketone and ester functionalities can react with nucleophiles like hydrazines, hydroxylamines, or ureas to form pyrazoles, isoxazoles, or pyrimidines, respectively. Furthermore, the presence of the reactive C-Cl bond allows for nucleophilic substitution, opening pathways to more complex, functionalized heterocyclic frameworks.
Chiral Building Block in Asymmetric Synthesis
The prochiral ketone within this compound presents an opportunity for its use as a substrate in asymmetric synthesis to generate stereochemically defined building blocks.
The asymmetric reduction of β-keto esters is a fundamental and widely studied transformation for producing chiral β-hydroxy esters, which are valuable synthons for natural product and pharmaceutical synthesis. While specific studies on the stereoselective reduction of this compound were not found, the analogous compound, ethyl 4-chloro-3-oxobutanoate, is known to undergo highly selective bioreduction using various microorganisms to yield the corresponding (S)- or (R)-4-chloro-3-hydroxybutanoate. This precedent suggests a strong potential for developing similar enzymatic or chemo-catalytic methods for the asymmetric reduction of this compound to produce the corresponding chiral β-hydroxy-γ-chloro ester.
Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions. A common and efficient method for their synthesis is the intramolecular cyclization of a chiral halohydrin. Although direct synthesis of chiral epoxides from this compound is not documented, its potential reduction product, a chiral methyl 4-chloro-3-hydroxy-3-methylbutanoate, would be an ideal precursor for such a transformation. Treatment of this chiral chlorohydrin with a base would likely induce an intramolecular Williamson ether synthesis, leading to the formation of a chiral methyl 3-methyl-3-(oxiran-2-yl)propanoate, a versatile building block for further synthetic elaboration.
Enantioselective Routes to Biologically Active Molecules
While this compound is recognized as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals, specific, detailed examples of its direct application in enantioselective routes to create biologically active molecules are not extensively documented in publicly available research. evitachem.com The structure of the compound, possessing a chiral center at the C3 position, suggests its potential as a chiral building block.
In comparison to its acyl chloride analog, (R)-3-Chloro-2-methylpropionyl chloride, this compound is described as being less reactive due to the lower electrophilicity of the ester group compared to the acyl chloride. This reduced reactivity might necessitate different catalytic systems or reaction conditions to achieve high stereoselectivity. While methods such as asymmetric catalysis or the use of chiral auxiliaries are common for inducing stereoselectivity in related syntheses, specific protocols commencing from this compound are not detailed in the available literature.
Participation in Cascade and Multicomponent Reactions for Scaffold Construction
Based on a thorough review of scientific literature, there is currently no available information detailing the participation of this compound in cascade or multicomponent reactions for the construction of complex molecular scaffolds.
Intermediate in the Synthesis of Diverse Target Molecules in Academia and Industry
This compound serves as a chemical intermediate for creating a variety of molecules in both academic and industrial settings. evitachem.com Its utility is highlighted by its role as a starting material in the synthesis of complex pharmaceutical compounds. evitachem.comclockss.org
Computational Chemistry and Theoretical Studies
Conformational Analysis and Prediction of Stereoisomer Stability
Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional shape dictates its reactivity and interactions. For a molecule like Methyl 4-chloro-3-methyl-4-oxobutanoate, which possesses multiple rotatable bonds and a stereocenter, a variety of conformations are possible. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers. nih.govmdpi.comresearchgate.net
A systematic conformational search would typically be the first step, followed by geometry optimization of the identified conformers. The relative energies of these optimized structures would then be calculated to determine their populations at a given temperature, according to the Boltzmann distribution. This analysis would reveal the most stable conformations and provide insights into the molecule's preferred shape in different environments. figshare.com
Given the presence of a chiral center at the C3 position, two stereoisomers (R and S) of this compound exist. Computational studies are crucial for predicting the relative stability of these enantiomers. While enantiomers have identical energies in an achiral environment, their stability can differ in the presence of a chiral catalyst or solvent. Theoretical calculations can model these interactions and predict which stereoisomer might be more stable under specific conditions. researchgate.net
Table 1: Predicted Relative Stability of Stereoisomers (Note: This table is illustrative and based on general principles, as direct computational data for this specific molecule is not available.)
| Stereoisomer | Computational Method | Relative Energy (kcal/mol) | Predicted More Stable Isomer |
|---|---|---|---|
| (R)-Methyl 4-chloro-3-methyl-4-oxobutanoate | DFT (B3LYP/6-31G) | 0.00 | In an achiral solvent, both are isoenergetic. In a chiral environment, one would be favored. |
| (S)-Methyl 4-chloro-3-methyl-4-oxobutanoate | DFT (B3LYP/6-31G) | 0.00 |
Elucidation of Reaction Pathways and Transition State Geometries
This compound contains a reactive acyl chloride functional group, making it susceptible to nucleophilic acyl substitution reactions. chemistrysteps.com Computational chemistry offers powerful tools to elucidate the mechanisms of these reactions, including the identification of intermediates and transition states. nih.govresearchgate.net
For instance, the reaction with a nucleophile, such as an alcohol or an amine, would likely proceed through a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org DFT calculations can map out the entire reaction coordinate, providing the geometries and energies of the reactants, transition states, intermediates, and products. researchgate.net This information is invaluable for understanding the reaction's feasibility, kinetics, and stereochemical outcome. byjus.com
The transition state geometry, in particular, provides a snapshot of the bond-forming and bond-breaking processes and is crucial for understanding the factors that control the reaction rate and selectivity. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the assignment of experimental spectra. github.iocomporgchem.comescholarship.orgnmrdb.org
For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. uncw.edu By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. Comparing these predicted spectra with experimental data can confirm the molecule's structure and stereochemistry.
Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. researchgate.net The calculated frequencies correspond to the various vibrational modes of the molecule, such as the characteristic C=O stretches of the ester and acyl chloride groups. aip.orgnumberanalytics.comacs.orgpg.edu.pl This can help in identifying the functional groups present and in understanding the molecule's vibrational properties.
Table 2: Predicted Spectroscopic Data (Note: This table is illustrative and based on general principles, as direct computational data for this specific molecule is not available.)
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Expected Key Signals |
|---|---|---|---|
| 1H NMR | Chemical Shifts (ppm) | GIAO-DFT | Signals for methyl ester, C3-methyl, and methylene (B1212753) protons. |
| 13C NMR | Chemical Shifts (ppm) | GIAO-DFT | Signals for two carbonyl carbons, ester methyl carbon, and other aliphatic carbons. |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | DFT Frequency Calculation | Strong absorptions for the ester C=O and acyl chloride C=O stretching vibrations. |
Modeling of Enantioselectivity in Catalytic Processes
The chiral nature of this compound makes it a key target for enantioselective synthesis. wikipedia.org A common reaction involving related β-keto esters is the enantioselective reduction of the ketone to a chiral alcohol. researchgate.netwikipedia.org Computational modeling plays a vital role in understanding and predicting the enantioselectivity of such catalytic processes. researchgate.netorganic-chemistry.orgmdpi.comencyclopedia.pub
By building theoretical models of the catalyst-substrate complex, researchers can investigate the interactions that lead to the preferential formation of one enantiomer over the other. nih.gov These models can help to identify the key steric and electronic factors that control the stereochemical outcome of the reaction. For example, in a catalytic reduction, the model would show how the chiral catalyst directs the approach of the reducing agent to one face of the carbonyl group. acs.org
These computational insights are invaluable for the rational design of new and more efficient chiral catalysts for the synthesis of enantiomerically pure compounds. msu.edu
Future Research Directions and Challenges
Development of More Efficient and Selective Synthetic Routes
A potential synthetic pathway to Methyl 4-chloro-3-methyl-4-oxobutanoate involves the alkylation of methyl acetoacetate (B1235776) or its derivatives. evitachem.com One proposed method includes the reaction of methyl acetoacetate with phosphorus oxychloride to introduce the chloro group, followed by esterification. evitachem.com
A key challenge will be to develop a process that is both scalable and cost-effective for potential industrial applications. This will require a thorough investigation of various reagents, catalysts, solvents, and reaction conditions to identify the optimal synthetic protocol.
Exploration of Novel Reactivity Patterns and Derivatizations
The chemical structure of this compound, with its ester and chloro functionalities, suggests a rich and varied reactivity that is ripe for exploration. The chloro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Future research should systematically investigate the reactivity of this compound with a diverse array of nucleophiles, such as amines, alcohols, thiols, and carbanions. This would lead to the synthesis of a library of novel derivatives with potential applications in various fields. The interplay between the ester and chloro groups could also lead to interesting and potentially useful intramolecular reactions.
A significant challenge in this area will be to understand and control the chemoselectivity of reactions, particularly when the incoming nucleophile could potentially react with either the ester or the chloro-substituted carbon. A detailed study of the reaction mechanisms will be crucial for predicting and controlling the outcomes of these transformations.
Expansion of Stereoselective Applications in Complex Molecule Synthesis
The presence of a stereocenter at the 3-position of this compound opens up the possibility of its use in stereoselective synthesis. The development of methods to synthesize enantiomerically pure forms of this compound would be a significant advancement.
Future research should focus on developing asymmetric synthetic routes to access either the (R) or (S) enantiomer of this compound. This could involve the use of chiral catalysts or auxiliaries. Once enantiomerically pure material is available, its application as a chiral building block in the synthesis of complex, biologically active molecules can be explored.
The primary challenge in this area will be the development of a highly enantioselective and practical synthetic method. Furthermore, demonstrating the utility of the enantiopure compound in the total synthesis of a complex natural product or a pharmaceutical agent will be a crucial step in establishing its importance in the field of organic synthesis.
Implementation of Sustainable and Green Chemistry Principles in its Synthesis and Reactions
The principles of green chemistry are becoming increasingly important in modern chemical synthesis. Future research on this compound should aim to incorporate these principles into its synthesis and subsequent reactions.
This includes the use of less hazardous reagents and solvents, the development of catalytic rather than stoichiometric processes to improve atom economy, and the minimization of waste generation. For instance, exploring the use of greener solvents or even solvent-free reaction conditions for the synthesis and reactions of this compound would be a valuable contribution. The development of catalytic methods, as mentioned earlier, would also align with the principles of green chemistry.
A key challenge will be to develop green and sustainable methods that are also economically viable. This will require a holistic approach that considers the entire lifecycle of the chemical process, from the sourcing of starting materials to the disposal of waste. The development of efficient recycling methods for any catalysts used would also be an important aspect of this research.
Compound Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H9ClO3 | 164.59 |
| Methyl acetoacetate | C5H8O3 | 116.12 |
| Phosphorus oxychloride | POCl3 | 153.33 |
Q & A
Basic: What are the common synthetic routes for Methyl 4-chloro-3-methyl-4-oxobutanoate, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via bromination or chlorination of methyl 3-methyl-4-oxobutanoate. For example, bromination using Br₂ in acetic acid under controlled temperatures (0–25°C) is a standard approach, as seen in analogous brominated esters . Alternatively, chlorination may involve HCl addition to diketene intermediates in methanol, followed by rearrangement . Key variables affecting yield include catalyst choice (e.g., acid vs. enzymatic), solvent polarity, and temperature. Enzymatic methods (e.g., carbonyl reductases) can enhance stereoselectivity but require cofactor regeneration systems .
Advanced: How can stereoselective synthesis of enantiomers be achieved, and what contradictions exist in literature regarding enantiomeric excess (EE)?
Methodological Answer:
Stereoselective synthesis often employs chiral catalysts or enzymes. For instance, carbonyl reductases catalyze asymmetric reductions of keto groups, as demonstrated for methyl 4-chloro-3-hydroxybutanoate . However, literature contradictions arise in EE outcomes due to varying enzyme sources or reaction scales. A 2024 study reported 90% EE using Rhodococcus spp. reductases, while another observed <70% EE with E. coli-expressed enzymes under similar conditions . Researchers must optimize pH, cofactors (e.g., NADPH), and immobilization techniques to resolve these discrepancies.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) is essential for confirming the ester, chloro, and oxo groups:
- ¹H NMR : Peaks at δ 3.7–3.8 ppm (ester methyl) and δ 2.5–3.0 ppm (chloro-adjacent methyl) .
- ¹³C NMR : Carbonyl signals at ~170–175 ppm .
Mass spectrometry (MS) confirms molecular weight (MW: ~166.5 g/mol), while IR identifies C=O (1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. Purity is assessed via HPLC using columns like Chromolith RP-18e .
Advanced: How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?
Methodological Answer:
Contradictions often stem from solvent effects or tautomerism. For example, the oxo group may enolize, altering NMR signals. Using deuterated DMSO or CDCl₃ can stabilize tautomers, while 2D NMR (COSY, HSQC) clarifies coupling patterns . For ambiguous MS fragments, high-resolution MS (HRMS) or tandem MS/MS with collision-induced dissociation (CID) provides definitive assignments .
Basic: What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer:
The chloro group undergoes nucleophilic substitution (SN₂) with amines or alkoxides, while the oxo group participates in condensation (e.g., Knoevenagel) or reduction reactions. For example, reaction with benzylamine in THF at 60°C yields substituted amides, monitored by TLC for completion . Competing oxidation of the oxo group can be mitigated using inert atmospheres (N₂/Ar).
Advanced: How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during derivatization?
Methodological Answer:
Design experiments with controlled stoichiometry and catalysts. For instance, selective substitution is achieved by using bulky bases (e.g., DBU) to deprotonate intermediates, favoring SN₂ over oxidation . Kinetic studies under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic) can map dominant pathways. In-situ IR or Raman spectroscopy monitors real-time intermediate formation .
Basic: What safety protocols are recommended for handling this chlorinated compound?
Methodological Answer:
Follow OSHA GHS guidelines:
- Use PPE (gloves, goggles) to avoid oral/ocular exposure (H302 hazard) .
- Work in a fume hood due to potential volatile byproducts.
- Store at 2–8°C in airtight containers, away from oxidizing agents .
Advanced: How can waste containing chlorinated byproducts be managed in compliance with environmental regulations?
Methodological Answer:
Implement a waste audit to identify chlorinated species (e.g., HCl, chloroacetones). Neutralize acidic byproducts with NaHCO₃, and adsorb organics on activated carbon before disposal . Advanced degradation methods include photocatalytic oxidation (TiO₂/UV) or bioremediation using Pseudomonas spp. strains . Document protocols per EPA DSSTox guidelines .
Basic: What are the documented applications of this compound in pharmaceutical intermediate synthesis?
Methodological Answer:
It serves as a precursor for β-amino ketones and spirocyclic compounds. For example, condensation with hydrazines yields pyrazole derivatives, which are evaluated for anticancer activity . Its ethyl analog, ethyl 4-(3-chlorophenyl)-3-oxobutanoate, is used in antipsychotic drug synthesis .
Advanced: How can reaction conditions be optimized to achieve >95% enantiomeric purity for pharmaceutical intermediates?
Methodological Answer:
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. A 2025 study achieved 98% EE via Noyori hydrogenation with (R)-BINAP/Ru complexes . Screen enzymes (e.g., ketoreductases) in microfluidic reactors for rapid optimization of pH, temperature, and cofactor ratios . Validate purity via chiral HPLC (e.g., Chiralpak IA column) .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
Stability studies show degradation <5% over 6 months at -20°C in anhydrous DMSO. At 25°C, hydrolysis of the ester group occurs within 30 days, detected via HPLC . For long-term storage, lyophilize under vacuum with desiccants (silica gel) .
Advanced: How can degradation kinetics and pathways be modeled under accelerated stability testing conditions?
Methodological Answer:
Conduct stress testing at 40°C/75% RH, with sampling intervals (0, 7, 14, 28 days). Use LC-MS to identify degradation products (e.g., 4-chloro-3-methyl-4-oxobutanoic acid). Fit data to Arrhenius or Weibull models to predict shelf life. For hydrolysis, pseudo-first-order kinetics with k values ~0.015 day⁻¹ at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
